ethyl 7-chloro-1H-indole-2-carboxylate

Description

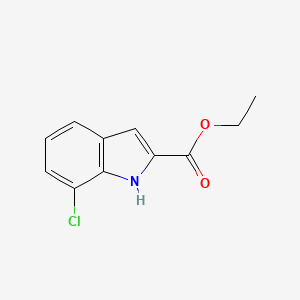

Structure

3D Structure

Properties

IUPAC Name |

ethyl 7-chloro-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-2-15-11(14)9-6-7-4-3-5-8(12)10(7)13-9/h3-6,13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDPSWAIDXFYTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 7-chloro-1H-indole-2-carboxylate from 2-chloro-6-nitrotoluene

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of Ethyl 7-chloro-1H-indole-2-carboxylate, a valuable heterocyclic building block in pharmaceutical research and development. The presented pathway commences with the readily available starting material, 2-chloro-6-nitrotoluene. Our narrative emphasizes the strategic selection of a modified Reissert indole synthesis, justifying this choice over other classical methods like the Fischer or Leimgruber-Batcho syntheses for this specific target. Each stage of the synthesis is detailed with step-by-step protocols, mechanistic insights, and critical process parameters. This document is intended for researchers, chemists, and drug development professionals seeking a robust and scalable route to this important indole derivative.

Strategic Overview: Selecting the Optimal Synthetic Pathway

The indole nucleus is a privileged scaffold in medicinal chemistry, and its targeted functionalization is paramount for modulating biological activity.[1][2] The synthesis of specifically substituted indoles, such as the title compound, requires a careful selection of strategy to ensure regiochemical control and high yield.

While several named reactions exist for indole synthesis, their applicability varies based on the starting material and desired substitution pattern.

-

Fischer Indole Synthesis: A cornerstone of indole chemistry, this method involves the acid-catalyzed cyclization of an arylhydrazone.[3][4][5] However, preparing the requisite (2-chloro-6-methylphenyl)hydrazine from 2-chloro-6-nitrotoluene is a multi-step process that adds complexity and potential for yield loss. Furthermore, cyclization can be sterically hindered.

-

Leimgruber-Batcho Indole Synthesis: This efficient two-step method begins with an o-nitrotoluene, which aligns with our starting material.[6][7][8][9] It proceeds via an enamine intermediate followed by reductive cyclization.[10][11] While excellent for producing indoles unsubstituted at the 2- and 3-positions, it does not directly yield the C2-carboxylate functionality required for our target molecule.

-

Reissert Indole Synthesis: This classical method involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[8] This pathway is exceptionally well-suited for our objective as it directly installs the ethyl carboxylate group at the C2 position of the indole ring in a highly regioselective manner. The electron-withdrawing nitro and chloro groups on the starting material activate the benzylic protons of the methyl group, facilitating the initial condensation step.

Based on this analysis, the Reissert synthesis offers the most direct, efficient, and scalable route from 2-chloro-6-nitrotoluene to Ethyl 7-chloro-1H-indole-2-carboxylate.

Overall Synthetic Workflow

The selected two-step Reissert pathway is illustrated below.

Caption: High-level overview of the two-step synthesis.

Step 1: Claisen Condensation of 2-chloro-6-nitrotoluene

The first critical step is a base-catalyzed Claisen condensation between the starting material and diethyl oxalate. The presence of the ortho nitro and chloro substituents significantly increases the acidity of the benzylic protons on the methyl group, enabling deprotonation by a moderately strong base like potassium ethoxide. The resulting carbanion then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate.

Reaction Mechanism

Caption: Mechanistic steps of the Claisen condensation.

Detailed Experimental Protocol

Caution: This reaction should be performed under an inert atmosphere (e.g., dry nitrogen or argon) as potassium ethoxide is moisture-sensitive. Anhydrous solvents are required.

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet.

-

Base Preparation: In the flask, prepare a solution of potassium ethoxide by carefully dissolving potassium metal (1.05 eq.) in anhydrous ethanol under a nitrogen atmosphere. Alternatively, use commercially available potassium ethoxide solution. Add anhydrous diethyl ether to the cooled solution.

-

Reagent Addition: Add a solution of 2-chloro-6-nitrotoluene (1.00 eq.) and diethyl oxalate (1.00 eq.) in anhydrous diethyl ether dropwise to the stirred potassium ethoxide solution at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, continue stirring the mixture at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The potassium salt of the product will precipitate as a solid.

-

Work-up: Cool the reaction mixture in an ice bath. Collect the precipitated salt by filtration and wash it with cold anhydrous diethyl ether.

-

Purification: The collected salt can be used directly in the next step or can be further purified. For purification, dissolve the salt in water, acidify with dilute HCl to precipitate the crude product, which can then be recrystallized from an appropriate solvent system like ethanol/water.

Data Summary: Step 1

| Parameter | Value | Reference |

| Starting Material | 2-chloro-6-nitrotoluene | [12] |

| Reagents | Potassium Ethoxide, Diethyl Oxalate | [13] |

| Solvent | Anhydrous Ethanol / Diethyl Ether | [13] |

| Temperature | Reflux, then Room Temperature | [13] |

| Typical Yield | 75-85% | Adapted from[13] |

| Product Name | Ethyl 2-(2-chloro-6-nitrophenyl)pyruvate |

Step 2: Reductive Cyclization to Form the Indole Ring

This step achieves the crucial transformation of the linear pyruvate intermediate into the final heterocyclic product. The reaction is a cascade process initiated by the reduction of the nitro group. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice due to its high efficiency, clean conversion, and the generation of water as the only byproduct.[8]

Reaction Mechanism

The accepted mechanism involves the following sequence:

-

Nitro Reduction: The aromatic nitro group is catalytically reduced by hydrogen to an amino group (-NH2).

-

Intramolecular Cyclization: The newly formed nucleophilic amino group immediately attacks the adjacent ketone carbonyl.

-

Dehydration: The resulting hemiaminal intermediate readily eliminates a molecule of water to form the stable, aromatic indole ring.

Caption: Key stages of the reductive cyclization process.

Detailed Experimental Protocol

Safety Note: Handle palladium catalysts and hydrogen gas with extreme care in a well-ventilated fume hood. Pd/C can be pyrophoric.

-

Apparatus Setup: Use a hydrogenation apparatus (e.g., a Parr shaker) or a heavy-walled flask suitable for carrying out reactions under a hydrogen atmosphere.

-

Reaction Mixture: Dissolve the ethyl 2-(2-chloro-6-nitrophenyl)pyruvate intermediate (1.0 eq.) from Step 1 in glacial acetic acid.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol % Pd) to the solution.

-

Hydrogenation: Seal the reaction vessel, purge with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 30-50 psi). Stir or shake the mixture vigorously at room temperature.

-

Monitoring: The reaction is monitored by the cessation of hydrogen uptake. This typically takes 4-24 hours. TLC can also be used to confirm the disappearance of the starting material.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional acetic acid or ethyl acetate.

-

Isolation: Slowly pour the filtrate into a beaker containing a large volume of ice-water with stirring. The product will precipitate as a solid.

-

Purification: Collect the crude product by filtration, wash thoroughly with water until the filtrate is neutral, and dry in vacuo. The product can be further purified by recrystallization from ethanol to yield off-white to light yellow crystals.

Data Summary: Step 2 & Final Product

| Parameter | Value | Reference |

| Starting Material | Ethyl 2-(2-chloro-6-nitrophenyl)pyruvate | |

| Reagents | Hydrogen (H₂), 10% Palladium on Carbon | [8][13] |

| Solvent | Glacial Acetic Acid | [13] |

| Temperature | Room Temperature | [13] |

| Typical Yield | 85-95% | Adapted from[13] |

| Final Product | Ethyl 7-chloro-1H-indole-2-carboxylate | |

| Appearance | Light yellow solid | [14] |

| Melting Point | ~145-148 °C (Varies with purity) | |

| Molecular Formula | C₁₁H₁₀ClNO₂ | |

| Molecular Weight | 223.66 g/mol |

Troubleshooting and Optimization

-

Step 1 - Low Yield of Condensation: Ensure all reagents and solvents are strictly anhydrous. The activity of the potassium ethoxide base is critical. If yields are poor, consider preparing the base in situ from potassium metal and fresh, absolute ethanol.

-

Step 2 - Incomplete Reduction: If the reduction stalls, the catalyst may be poisoned. Ensure the starting material from Step 1 is sufficiently pure. If necessary, the catalyst can be filtered and fresh catalyst added. Increasing hydrogen pressure can also improve reaction rates.

-

Step 2 - Formation of Side Products: Over-reduction leading to dechlorination is a potential side reaction, though less common under these mild conditions. If observed, reducing the catalyst loading or hydrogen pressure may be beneficial.

Conclusion

The modified Reissert synthesis presented herein provides a reliable and efficient pathway for the preparation of Ethyl 7-chloro-1H-indole-2-carboxylate from 2-chloro-6-nitrotoluene. This two-step sequence is characterized by its operational simplicity, use of readily available reagents, high yields, and excellent regiochemical control, making it a superior choice over other classical indole syntheses for this specific target. The detailed protocols and mechanistic discussions within this guide offer researchers a robust framework for the successful synthesis and potential scale-up of this valuable chemical intermediate.

References

-

Wikipedia. Leimgruber–Batcho indole synthesis. [Link]

-

ResearchGate. (PDF) Leimgruber–Batcho Indole Synthesis. [Link]

-

Organic Chemistry Portal. Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. [Link]

-

SynArchive. Leimgruber-Batcho Indole Synthesis. [Link]

-

HETEROCYCLES, Vol 22, No 1. the leimgruber-batcho indole synthesis. [Link]

-

YouTube. Leimgruber–Batcho Indole Synthesis. [Link]

-

National Center for Biotechnology Information (PMC). New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

-

Wikipedia. Fischer indole synthesis. [Link]

-

Sunlight Active Drug Intermediates. Streamlined Synthesis: Enhancing The Leimgruber-batcho Indole Route For One-pot Tandem Production Of 2,3-unsubstituted Indoles. [Link]

-

Thieme Chemistry. Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. [Link]

-

Wikipedia. Japp–Klingemann reaction. [Link]

-

PrepChem.com. Synthesis of 2-Chloro-6-nitro-benzoic acid. [Link]

-

National Center for Biotechnology Information (PMC). Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity. [Link]

-

ResearchGate. Leimgruber-Batcho Indole Synthesis (mid-20 th century). [Link]

-

Patsnap. Synthesis method of 2-chloro-6-bromo-p-nitrobenzoic acid. [Link]

-

chemeurope.com. Japp-Klingemann reaction. [Link]

-

MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]

-

Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. [Link]

-

ResearchGate. The Japp‐Klingemann Reaction. [Link]

-

PubChem. 2-Chloro-6-nitrotoluene. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. 2-Chloro-6-nitrotoluene | C7H6ClNO2 | CID 6740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Ethyl 7-chloroindole-2-carboxylate synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Fischer Indole Synthesis of 7-Chloroindole Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide on the application of the Fischer indole synthesis for the preparation of 7-chloroindole and its derivatives. It moves beyond a simple recitation of procedural steps to provide a foundational understanding of the reaction's mechanistic underpinnings, the rationale behind experimental choices, and practical insights for successful execution in a laboratory setting.

Part 1: The Fischer Indole Synthesis - Core Principles and Mechanism

The Fischer indole synthesis, first reported by Emil Fischer in 1883, remains one of the most reliable and versatile methods for constructing the indole nucleus.[1][2] This reaction is of paramount importance in medicinal chemistry and materials science, as the indole scaffold is a privileged structure found in a vast array of pharmaceuticals, natural products, and functional materials.[1][2][3] Halogenated indoles, such as 7-chloroindole, are particularly valuable as synthetic intermediates, offering a reactive handle for further functionalization.[3][4]

The Overall Transformation

The core reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or a ketone to produce a substituted indole, with the elimination of ammonia.[5][6] The reaction can be performed by first isolating the intermediate arylhydrazone or, more commonly, by subjecting an equimolar mixture of the two starting materials directly to the indolization conditions.[1]

The Reaction Mechanism: A Step-by-Step Analysis

Understanding the mechanism is critical for troubleshooting and optimizing the reaction. The process is a cascade of acid-catalyzed transformations.[7][8]

-

Arylhydrazone Formation: The reaction initiates with the condensation of the arylhydrazine and the carbonyl compound to form an arylhydrazone. This is a reversible reaction, and the removal of water drives it toward the product.[5][9]

-

Tautomerization: The resulting hydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form. This step is crucial as it sets up the molecule for the key rearrangement.[5][9]

-

[9][9]-Sigmatropic Rearrangement: After protonation of the enamine, the molecule undergoes an irreversible[9][9]-sigmatropic rearrangement.[5][6][7] This is the defining step of the Fischer synthesis, where the weak N-N bond is cleaved, and a new C-C bond is formed.

-

Aromatization and Cyclization: The resulting diimine intermediate rapidly rearomatizes. The newly formed amino group then performs an intramolecular nucleophilic attack on the imine carbon, forming a five-membered ring.[5][7] This cyclic intermediate is an aminal (or aminoacetal).

-

Elimination of Ammonia: Finally, under the acidic conditions, the aminal eliminates a molecule of ammonia to generate the stable, aromatic indole ring.[5][9]

Caption: The mechanistic pathway of the Fischer Indole Synthesis.

Catalysts, Conditions, and Regioselectivity

The success of the Fischer indole synthesis is highly dependent on the choice of catalyst and reaction conditions.

-

Acid Catalysts: Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid (p-TsOH)) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are effective.[1][5][9] PPA is often favored as it can serve as both the catalyst and the reaction medium.

-

Reaction Conditions: The reaction typically requires elevated temperatures, often at reflux, to drive the rearrangement and cyclization steps.[1][10] Modern approaches have utilized microwave irradiation to accelerate the reaction or employed solvent-free conditions for a greener process.[8][9]

-

Regioselectivity: The substitution pattern of the final indole is dictated by the starting arylhydrazine. For the synthesis of 7-chloroindole, the required starting material is (2-chlorophenyl)hydrazine. The ortho-chloro substituent sterically blocks cyclization at the C2 position of the benzene ring, thereby directing the formation of the new five-membered ring to exclusively yield the 7-substituted indole product.[11]

Part 2: A Practical Guide to the Synthesis of 7-Chloroindole

This section provides a detailed protocol for the synthesis of 7-chloroindole, a valuable building block in pharmaceutical research.[3][12]

Starting Material Preparation

The primary precursor for the synthesis is (2-chlorophenyl)hydrazine, which is commercially available. Alternatively, it can be synthesized from 2-chloroaniline via a two-step process:

-

Diazotization: 2-chloroaniline is treated with sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt.[13]

-

Reduction: The diazonium salt is then reduced to the desired hydrazine. A common reducing agent for this transformation is sodium sulfite or stannous chloride.[13][14]

The choice of the carbonyl partner determines the substitution at the C2 and C3 positions of the indole. To synthesize the parent 7-chloroindole (unsubstituted at C2 and C3), a synthetic equivalent of acetaldehyde is required, as acetaldehyde itself performs poorly in this reaction.[9] A common strategy involves using pyruvic acid to form 7-chloroindole-2-carboxylic acid, which is then decarboxylated. For this guide, we will detail a general protocol using a simple ketone.

Experimental Protocol: Synthesis of 2,3-Dimethyl-7-chloroindole

This protocol describes the synthesis of a representative derivative, 2,3-dimethyl-7-chloroindole, from (2-chlorophenyl)hydrazine and 2-butanone.

Step 1: Hydrazone Formation and In Situ Cyclization

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (2-chlorophenyl)hydrazine hydrochloride (1.0 eq).

-

Reaction Mixture: Add a suitable solvent such as absolute ethanol or glacial acetic acid. To this suspension, add 2-butanone (1.1 eq).

-

Catalyst Addition: Slowly and carefully add the acid catalyst. Polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid can be used. For PPA, it is often used in excess to act as the solvent. For other acids, they are used in catalytic to stoichiometric amounts.

-

Heating: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent and catalyst) for 2-6 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by pouring it onto crushed ice or into a beaker of cold water. This will precipitate the crude product and neutralize the bulk of the acid.

-

Neutralization & Extraction: Neutralize the aqueous solution with a base (e.g., NaOH or NaHCO₃ solution) until it is slightly alkaline. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 2: Purification

-

Column Chromatography: The crude product is typically purified by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is generally effective.

-

Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).[15]

Caption: A typical experimental workflow for the Fischer synthesis.

Characterization of 7-Chloroindole

Accurate characterization is essential to confirm the structure and purity of the synthesized compound.

| Property | Expected Value for 7-Chloroindole |

| Molecular Formula | C₈H₆ClN |

| Molecular Weight | 151.59 g/mol |

| Melting Point | 55-58 °C[12] |

| Boiling Point | 90-95 °C @ 0.25 mmHg[12] |

| ¹H NMR | Chemical shifts (δ) in ppm. Expected signals for the aromatic protons on both rings and the N-H proton. |

| ¹³C NMR | Expected signals for the 8 distinct carbon atoms. |

| IR Spectroscopy | Characteristic N-H stretching band around 3300-3100 cm⁻¹.[16][17] |

| Mass Spectrometry | M⁺ peak at m/z 151 and M+2 peak at m/z 153 with an approximate 3:1 intensity ratio, characteristic of a single chlorine atom. |

Part 3: Field-Proven Insights and Troubleshooting

Causality Behind Experimental Choices:

-

Choice of Acid: The acidity and coordinating ability of the catalyst are critical. Strong Brønsted acids like H₂SO₄ or PPA are effective for less reactive substrates. Lewis acids like ZnCl₂ are powerful but can sometimes lead to decomposition or side reactions, especially with sensitive functional groups. The choice should be tailored to the substrate's electronic properties; electron-rich hydrazines react faster.[11]

-

Temperature and Reaction Time: The[9][9]-sigmatropic rearrangement has a significant activation energy barrier, necessitating heat.[10] However, excessive heat or prolonged reaction times can lead to acid-catalyzed polymerization or degradation of the indole product. Empirical optimization is key.

Common Problems and Solutions:

-

Low Yield: This can result from an incomplete reaction or side product formation.

-

Solution: Ensure anhydrous conditions, as water can hydrolyze intermediates. Consider a stronger acid catalyst or a higher reaction temperature. If the hydrazone is stable, isolating and purifying it before the cyclization step can improve the final yield.

-

-

Tarry/Polymeric Byproducts: Indoles are susceptible to polymerization in strong acid.

-

Solution: Add the substrate to the pre-heated acid catalyst to minimize exposure time. Ensure efficient stirring. A lower reaction temperature for a longer duration might be beneficial.

-

-

Difficult Purification: Crude products can be dark and oily.

-

Solution: A primary work-up by trituration with a non-polar solvent like hexane can help remove non-polar impurities. During column chromatography, adding a small amount (0.1-1%) of triethylamine to the eluent can prevent the acidic silica gel from causing product streaking or degradation.

-

Conclusion

The Fischer indole synthesis is a powerful and enduring tool in the arsenal of the synthetic chemist. Its application to the synthesis of 7-chloroindole derivatives provides a direct and efficient route to these valuable chemical intermediates. By understanding the core mechanism, carefully selecting reaction conditions, and anticipating potential challenges, researchers can effectively leverage this classic reaction to advance projects in drug discovery, agrochemicals, and materials science.

References

- 1. testbook.com [testbook.com]

- 2. Fischer Indole Synthesis | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scispace.com [scispace.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Fischer Indole Synthesis [organic-chemistry.org]

- 11. m.youtube.com [m.youtube.com]

- 12. 7-クロロインドール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. Novel synthesis process of P-chlorophenylhydrazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 14. US4772747A - Preparation of 2,4,6-trichlorophenylhydrazine - Google Patents [patents.google.com]

- 15. CN100999489A - Purifying process of 7-ethyl tryptol - Google Patents [patents.google.com]

- 16. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of Ethyl 7-Chloro-1H-indole-2-carboxylate

Introduction and Molecular Structure

Ethyl 7-chloro-1H-indole-2-carboxylate belongs to the indole class of heterocyclic compounds, which are prevalent in many natural products and pharmacologically active molecules. The strategic placement of a chlorine atom at the 7-position of the indole ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a key target for structure-activity relationship (SAR) studies.

Below is the chemical structure of ethyl 7-chloro-1H-indole-2-carboxylate, which will be the basis for our spectroscopic analysis.

Caption: Molecular structure of ethyl 7-chloro-1H-indole-2-carboxylate.

General Spectroscopic Analysis Workflow

The structural elucidation and confirmation of a synthesized compound like ethyl 7-chloro-1H-indole-2-carboxylate follows a logical and systematic workflow. Each spectroscopic technique provides a unique piece of the structural puzzle.

Caption: A typical workflow for the synthesis and spectroscopic confirmation of a target compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for determining the number of different types of protons in a molecule and their connectivity. For ethyl 7-chloro-1H-indole-2-carboxylate, we can predict the chemical shifts and coupling patterns based on the electronic environment of each proton.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified ethyl 7-chloro-1H-indole-2-carboxylate.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent, to calibrate the chemical shift scale to 0 ppm.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[1]

-

Shim the magnetic field to ensure homogeneity and obtain sharp spectral lines.

-

Set the appropriate spectral width, acquisition time, and relaxation delay. For a standard ¹H NMR experiment, a spectral width of 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds are typical.

-

-

Data Acquisition:

-

Acquire the free induction decay (FID) signal. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline correct the spectrum to remove any distortions.

-

Integrate the peaks to determine the relative number of protons for each signal.

-

Reference the spectrum to the internal standard (TMS at 0 ppm).

-

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for ethyl 7-chloro-1H-indole-2-carboxylate in CDCl₃. These predictions are based on the known spectra of ethyl 1H-indole-2-carboxylate and the expected electronic effects of the chlorine atom at the 7-position.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~9.0-9.5 | br s | 1H | N-H | The indole N-H proton is typically a broad singlet and its chemical shift is highly dependent on solvent and concentration. |

| ~7.65 | d | 1H | H-4 | The chlorine at C-7 will have a deshielding effect on the adjacent protons. H-4 is expected to be a doublet due to coupling with H-5. |

| ~7.25 | d | 1H | H-6 | H-6 will be a doublet due to coupling with H-5. The deshielding effect of the adjacent chlorine will shift it downfield compared to the parent indole. |

| ~7.15 | t | 1H | H-5 | H-5 will appear as a triplet due to coupling with both H-4 and H-6. |

| ~7.10 | s | 1H | H-3 | The proton at the 3-position of the indole ring is typically a singlet or a narrow multiplet. |

| ~4.40 | q | 2H | -OCH₂CH₃ | The methylene protons of the ethyl ester will be a quartet due to coupling with the methyl protons. |

| ~1.40 | t | 3H | -OCH₂CH₃ | The methyl protons of the ethyl ester will be a triplet due to coupling with the methylene protons. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

-

Instrument Setup:

-

Use the same NMR spectrometer as for ¹H NMR, but with a ¹³C probe.

-

A standard ¹³C NMR experiment is typically proton-decoupled to simplify the spectrum to a series of singlets.

-

Set the appropriate spectral width (typically 0-220 ppm), acquisition time, and relaxation delay. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

-

-

Data Acquisition:

-

Acquire the FID. A larger number of scans (e.g., 1024 or more) is usually required to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, baseline correction).

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for ethyl 7-chloro-1H-indole-2-carboxylate in CDCl₃ are presented below. These are based on the known spectrum of ethyl 1H-indole-2-carboxylate and the expected substituent effects of the chlorine atom.

| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~162 | C=O | The carbonyl carbon of the ester is typically in this region. |

| ~136 | C-7a | Quaternary carbon of the indole ring. |

| ~130 | C-2 | Carbon bearing the ester group. |

| ~128 | C-3a | Quaternary carbon of the indole ring. |

| ~125 | C-5 | Aromatic CH carbon. |

| ~122 | C-4 | Aromatic CH carbon. |

| ~120 | C-6 | Aromatic CH carbon. |

| ~118 | C-7 | Carbon bearing the chlorine atom. The direct attachment of the electronegative chlorine will cause a significant downfield shift. |

| ~105 | C-3 | Aromatic CH carbon of the pyrrole ring. |

| ~62 | -OCH₂CH₃ | Methylene carbon of the ethyl ester. |

| ~14 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is a common and convenient method.

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

-

Data Acquisition:

-

Acquire the sample spectrum. Typically, 16-32 scans are averaged to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Expected IR Data

The IR spectrum of ethyl 7-chloro-1H-indole-2-carboxylate is expected to show characteristic absorption bands for its functional groups. The data below is based on the known spectrum of ethyl 1H-indole-2-carboxylate.[2]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300 | N-H stretch | Indole N-H |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~2980-2850 | C-H stretch | Aliphatic C-H (ethyl group) |

| ~1700 | C=O stretch | Ester carbonyl |

| ~1600, ~1450 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Ester C-O |

| ~800-700 | C-Cl stretch | Aryl chloride |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

The solution is then introduced into the mass spectrometer via direct infusion or through a chromatographic system like GC-MS or LC-MS.

-

-

Instrument Setup:

-

Choose an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique that is useful for determining the molecular weight with minimal fragmentation.

-

Set the mass analyzer to scan over a relevant mass-to-charge (m/z) range (e.g., m/z 50-500).

-

-

Data Acquisition and Processing:

-

Acquire the mass spectrum. The instrument software will display the relative abundance of ions at different m/z values.

-

Expected Mass Spectrometry Data

For ethyl 7-chloro-1H-indole-2-carboxylate (Molecular Formula: C₁₁H₁₀ClNO₂), the expected molecular weight is approximately 223.66 g/mol .

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks:

-

M⁺: at m/z ≈ 223 (corresponding to the ³⁵Cl isotope)

-

[M+2]⁺: at m/z ≈ 225 (corresponding to the ³⁷Cl isotope), with an intensity of about one-third of the M⁺ peak. This isotopic pattern is a characteristic signature of a monochlorinated compound.

-

-

Key Fragmentation Pathways: Under EI conditions, the molecular ion can undergo fragmentation. A plausible fragmentation pathway is the loss of the ethoxy group (-OCH₂CH₃) to form a stable acylium ion.

Caption: A predicted major fragmentation pathway for ethyl 7-chloro-1H-indole-2-carboxylate in EI-MS.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for ethyl 7-chloro-1H-indole-2-carboxylate. By combining fundamental spectroscopic principles with data from related compounds, we have constructed a detailed and predictive characterization that can guide researchers in the synthesis, purification, and analysis of this and similar molecules. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in experimental results.

References

A Technical Guide to the ¹H NMR Spectral Analysis of Ethyl 7-chloro-1H-indole-2-carboxylate

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules, a cornerstone in the field of drug discovery and development. This guide provides an in-depth technical analysis of the ¹H NMR spectrum of ethyl 7-chloro-1H-indole-2-carboxylate, a substituted indole derivative of interest in medicinal chemistry. We will dissect the theoretical underpinnings of its spectrum, provide a robust experimental protocol for data acquisition, and offer a detailed interpretation of the spectral features. This document is intended for researchers, scientists, and professionals who require a practical and scientifically rigorous understanding of NMR analysis for heterocyclic compounds.

Theoretical Prediction of the ¹H NMR Spectrum

A priori analysis of a molecule's structure allows for a robust prediction of its ¹H NMR spectrum. This predictive process is grounded in fundamental principles of chemical shifts, spin-spin coupling, and the electronic effects of substituents.

Molecular Structure and Proton Environments

The structure of ethyl 7-chloro-1H-indole-2-carboxylate contains several distinct proton environments, each expected to produce a unique signal in the ¹H NMR spectrum. These environments are the indole NH proton, three aromatic protons on the benzene ring (H-4, H-5, H-6), one proton on the pyrrole ring (H-3), and the protons of the ethyl ester group (CH₂ and CH₃).

The electron-withdrawing nature of the chlorine atom at the C-7 position and the ethyl carboxylate group at the C-2 position significantly influences the electron density distribution around the indole ring, thereby affecting the chemical shifts of the nearby protons.[1][2]

Caption: Molecular structure of ethyl 7-chloro-1H-indole-2-carboxylate with key protons labeled.

Predicted Spectral Data

The predicted ¹H NMR signals are summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. Coupling constants (J) are crucial for determining the connectivity of protons.[3]

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| NH (H-1) | > 11.0 | Broad Singlet | - | 1H | The indole NH proton is acidic and often exchanges, leading to a broad signal. Its downfield shift is due to deshielding and hydrogen bonding.[1][4] |

| H-4 | ~ 7.7 - 7.9 | Doublet (d) | J4,5 ≈ 8.0 | 1H | Deshielded by the anisotropic effect of the indole ring system. Coupled to H-5. |

| H-6 | ~ 7.5 - 7.7 | Doublet (d) | J6,5 ≈ 7.5 | 1H | Deshielded by the adjacent electronegative chlorine atom at C-7. Coupled to H-5. |

| H-5 | ~ 7.1 - 7.3 | Triplet (t) or dd | J5,4 ≈ 8.0, J5,6 ≈ 7.5 | 1H | Appears as a triplet due to coupling with two adjacent protons, H-4 and H-6, with similar coupling constants. |

| H-3 | ~ 7.0 - 7.2 | Singlet (s) or d | J3,NH ≈ 2-3 (if visible) | 1H | Located on the electron-rich pyrrole ring. May show small coupling to the NH proton, but often appears as a singlet.[5] |

| -OCH₂- | ~ 4.4 | Quartet (q) | J ≈ 7.1 | 2H | Part of the ethyl ester group, deshielded by the adjacent oxygen. Split into a quartet by the neighboring CH₃ group.[6] |

| -CH₃ | ~ 1.4 | Triplet (t) | J ≈ 7.1 | 3H | Part of the ethyl ester group. Split into a triplet by the neighboring CH₂ group.[6] |

Experimental Protocol for Data Acquisition

Acquiring a high-quality NMR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameter selection.[7]

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended for indole-containing compounds as it forms hydrogen bonds with the NH proton, slowing down exchange rates and resulting in a sharper, more observable NH signal.[8] Chloroform-d (CDCl₃) is also commonly used but may lead to broader NH signals.[9] The choice of solvent can influence chemical shifts.[10][11]

-

Analyte Concentration: Dissolve 5-10 mg of ethyl 7-chloro-1H-indole-2-carboxylate in approximately 0.6-0.7 mL of the chosen deuterated solvent.[12] Ensure the solid is completely dissolved to avoid issues with magnetic field homogeneity.[13]

-

NMR Tube: Use a clean, high-quality 5 mm NMR tube. The optimal sample height in the tube for most modern spectrometers is around 4-5 cm.[7][13]

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard for chemical shift calibration (δ = 0.00 ppm). Alternatively, the residual proton signal of the deuterated solvent can be used as a secondary reference.[7]

NMR Instrument Parameters (for a 400 MHz Spectrometer)

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp lines and high resolution.[9]

-

Acquisition Parameters:

-

Experiment: Standard ¹H acquisition (zg30 or similar pulse program).

-

Spectral Width (SW): ~16 ppm (from -2 to 14 ppm) to ensure all signals, including the downfield NH proton, are captured.

-

Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

-

Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum manually to obtain a flat baseline.

-

Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Integrate all signals to determine the relative number of protons for each peak.

-

Spectral Interpretation and Data Analysis

The final step is to correlate the experimentally obtained spectrum with the predicted data and the molecular structure.

Workflow for Spectral Assignment

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. mdpi.com [mdpi.com]

- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 8. benchchem.com [benchchem.com]

- 9. depts.washington.edu [depts.washington.edu]

- 10. unn.edu.ng [unn.edu.ng]

- 11. Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. organomation.com [organomation.com]

- 13. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

An In-depth Technical Guide to the 13C NMR Chemical Shifts of Ethyl 7-chloro-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique in the arsenal of the modern chemist, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a detailed exploration of the 13C NMR spectrum of ethyl 7-chloro-1H-indole-2-carboxylate, a substituted indole derivative of interest in medicinal chemistry and materials science. By integrating predictive data with established principles of NMR spectroscopy and comparative analysis of related structures, this document serves as a practical reference for the structural elucidation of this and similar heteroaromatic systems. We will delve into the theoretical underpinnings of chemical shifts, provide a detailed experimental protocol for data acquisition, and present a thorough assignment of the 13C NMR signals, thereby offering a comprehensive resource for researchers in the field.

Introduction: The Power of 13C NMR in Structural Elucidation

Carbon-13 (13C) NMR spectroscopy is a powerful analytical method used to determine the carbon framework of an organic molecule.[1][2] Unlike 1H NMR, where signal splitting and overlapping resonances can often complicate interpretation, 13C NMR spectra, when proton-decoupled, typically display a single sharp signal for each unique carbon atom.[2][3] The chemical shift (δ) of each carbon signal, reported in parts per million (ppm), is highly sensitive to its local electronic environment, providing a wealth of structural information.[4][5]

Several key factors influence the 13C chemical shift:

-

Hybridization: The hybridization state of the carbon atom is a primary determinant of its chemical shift. Generally, sp2-hybridized carbons (alkenes, aromatics, carbonyls) resonate downfield (at a higher ppm value) compared to sp3-hybridized carbons (alkanes).[2][4]

-

Electronegativity: The presence of electronegative atoms (e.g., oxygen, nitrogen, halogens) deshields adjacent carbon atoms, causing their signals to shift downfield.[5][6]

-

Magnetic Anisotropy: The circulation of π-electrons in aromatic systems and other unsaturated groups generates a local magnetic field that can either shield or deshield nearby nuclei, depending on their spatial orientation relative to the π-system.[5][6]

-

Substituent Effects: The electronic effects (both inductive and resonance) of substituent groups can significantly alter the electron density at various positions on a molecule, leading to predictable changes in chemical shifts.[6][7]

For a molecule like ethyl 7-chloro-1H-indole-2-carboxylate, a comprehensive understanding of these principles is crucial for the accurate assignment of its 13C NMR spectrum.

Predicted 13C NMR Spectrum and Signal Assignment

In the absence of a publicly available experimental spectrum for ethyl 7-chloro-1H-indole-2-carboxylate, we have utilized advanced in silico prediction tools to generate a reliable spectrum.[8][9][10][11] The predicted chemical shifts are presented in Table 1, alongside a comparative analysis with experimentally determined values for related indole derivatives to substantiate the assignments.

Molecular Structure and Numbering

Caption: Numbering scheme for ethyl 7-chloro-1H-indole-2-carboxylate.

Table 1: Predicted 13C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Analysis |

| C=O | 161.5 | The ester carbonyl carbon is significantly deshielded due to the double bond to one oxygen and a single bond to another, placing it in the typical range for esters (160-180 ppm).[4] Experimental data for ethyl indole-2-carboxylate shows this peak around 162.0 ppm.[12] |

| C7a | 135.8 | This is a quaternary carbon in the benzene portion of the indole ring, bonded to the nitrogen atom. Its chemical shift is influenced by the fusion of the two rings. |

| C2 | 131.0 | The C2 carbon is attached to the electron-withdrawing ester group and the nitrogen atom, leading to a downfield shift. In ethyl indole-2-carboxylate, this carbon appears around 128.9 ppm.[12] The prediction suggests a slightly more downfield position. |

| C3a | 127.5 | Another quaternary carbon, C3a, is part of the ring fusion. Its environment is less affected by the substituents compared to C7a. |

| C7 | 125.0 | The C7 carbon is directly attached to the electronegative chlorine atom, which causes a significant downfield shift (deshielding) due to the inductive effect. This is a key feature of the spectrum. For comparison, in 5-chloro-3-methyl-1H-indole, the carbon bearing the chlorine (C5) resonates at 125.00 ppm.[13] |

| C5 | 123.2 | This aromatic CH carbon is expected to be in the typical range for benzene ring carbons in indoles. |

| C4 | 121.5 | Similar to C5, this is an aromatic CH carbon. The effect of the C7-chloro substituent is less pronounced at this position. |

| C6 | 118.0 | The C6 carbon is ortho to the C7-chloro group. The electronic effects of the chlorine will influence its position, generally leading to a slight upfield or downfield shift depending on the balance of inductive and resonance effects. |

| C3 | 108.5 | The C3 carbon in 2-substituted indoles is typically shielded and appears at a relatively high field (upfield). For ethyl indole-2-carboxylate, it is observed around 107.8 ppm.[12] |

| -OCH2- | 61.2 | The methylene carbon of the ethyl group is attached to an electronegative oxygen atom, causing it to be deshielded and appear in the 60-70 ppm range. This is consistent with the value of ~60.5 ppm seen in other ethyl esters.[14] |

| -CH3 | 14.3 | The terminal methyl carbon of the ethyl group is a typical sp3-hybridized carbon and is found in the expected upfield region. This is consistent with values around 14.5 ppm in similar structures.[15] |

Causality of Substituent Effects

The observed and predicted chemical shifts are a direct consequence of the electronic environment of each carbon nucleus. The introduction of the chloro and ethyl carboxylate groups onto the indole scaffold introduces significant electronic perturbations.

Caption: Influence of substituents on the 13C NMR spectrum.

-

7-Chloro Group: Chlorine is an electronegative atom that withdraws electron density through the sigma bond network (a negative inductive effect, -I). This effect is strongest at the directly attached carbon, C7, causing a significant downfield shift. The effect diminishes with distance.

-

2-Ethyl Carboxylate Group: This group is electron-withdrawing due to both inductive and resonance effects (-M). The carbonyl carbon itself is highly deshielded. The group's attachment at C2 pulls electron density away from this position, contributing to its downfield shift. Conversely, this withdrawal can sometimes lead to a relative increase in electron density at C3 through resonance, keeping its chemical shift in the upfield region characteristic of many 2-substituted indoles.[16]

Experimental Protocol for 13C NMR Data Acquisition

To obtain a high-quality 13C NMR spectrum of ethyl 7-chloro-1H-indole-2-carboxylate, a standardized and carefully executed experimental procedure is essential.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the solid sample.[17]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6) are common choices for indole derivatives. The choice of solvent can slightly influence chemical shifts.[7]

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the solution is clear and free of any particulate matter.

-

-

Instrument Setup and Calibration:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

-

Shim the magnetic field to achieve homogeneity, which is essential for obtaining sharp, symmetrical peaks. This is typically an automated process on modern spectrometers.

-

-

Data Acquisition:

-

Set the spectrometer to the appropriate frequency for 13C nuclei (e.g., 100 MHz on a 400 MHz 1H instrument).

-

Select a standard proton-decoupled pulse sequence. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each carbon.

-

Set the spectral width to encompass the expected range of chemical shifts, typically from 0 to 220 ppm.[4]

-

The number of scans will depend on the sample concentration and the sensitivity of the instrument. Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is often required to achieve an adequate signal-to-noise ratio.[2]

-

A relaxation delay (D1) of 1-2 seconds is typically sufficient for qualitative analysis.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., CDCl3 at 77.16 ppm, DMSO-d6 at 39.52 ppm).

-

Integrate the peaks if quantitative analysis is desired, although this requires longer relaxation delays for accuracy.[17]

-

Caption: Standard workflow for 13C NMR spectroscopy.

Conclusion

The structural characterization of novel or modified organic molecules is a cornerstone of chemical research and development. This guide has provided a comprehensive overview of the 13C NMR spectrum of ethyl 7-chloro-1H-indole-2-carboxylate. Through the use of predictive tools, validated by comparison with known compounds and grounded in the fundamental principles of NMR spectroscopy, we have proposed a complete assignment of the carbon signals. The detailed experimental protocol offers a self-validating system for researchers to acquire their own high-quality data. This integrated approach of theoretical prediction, comparative analysis, and practical methodology provides a robust framework for the structural elucidation of complex heterocyclic molecules.

References

- CASCADE - Colorado State University.

- CASPRE - 13C NMR Predictor. A machine learning-based predictor for 13C chemical shifts of small molecules.

- Jackson, S. E., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network.Chemical Science.

- NMR Predictor | Chemaxon Docs. Documentation for ChemAxon's NMR prediction software.

- NMRDB.org. An open-source database and prediction tool for NMR spectra.

- Abdel-Wahab, B. F., et al. (2017).

- Morales-Ríos, M. S., et al. (1987).

- Krygowski, T. M., et al. (2018).

- Ethyl indole-2-carboxylate, N-methyl- - SpectraBase.

- Supporting information - The Royal Society of Chemistry. Supplementary data providing 13C NMR for various substituted indoles.

- Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles.The Journal of Organic Chemistry.

- Ethyl indole-2-carboxylate | C11H11NO2 | CID 73125 - PubChem.

- Li, J., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.RSC Medicinal Chemistry.

- Assembly of Indole-2-Carboxylic Acid Esters through a Ligand-Free Copper- Catalysed Cascade Process - Supporting Inform

- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. The Royal Society of Chemistry.

- Pereira, M. M. A., et al. (2012).

- 1H(400 MHz) and 13C (100MHz) NMR spectral data for indole 15 in... | Download Table.

- 13C NMR (carbon nuclear magnetic resonance). CEITEC.

- Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts.

- Arvin, C. A., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups.Organic Letters.

- NMR Techniques in Organic Chemistry: a quick guide.

- Factors Affecting Chemical Shift. StudySmarter.

- Lane, A. N., et al. (2018). Practical Guidelines for 13C-Based NMR Metabolomics.Metabolomics.

- Bally, T., & Rablen, P. R. (2017). Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals.The Journal of Organic Chemistry.

- 13C-NMR Spectroscopy. Chemistry LibreTexts.

- Factors That Influence NMR Chemical Shift. Chemistry LibreTexts.

- 1H-and 13C-NMR chemical shifts for compound 7.

- Ethyl indole-2-carboxylate(3770-50-1) 1H NMR spectrum. ChemicalBook.

- 7-Chloro-6-fluoro indole(259860-01-0) 1H NMR spectrum. ChemicalBook.

- 13C NMR Chemical Shifts.

- Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Deriv

- Ethyl 5-chloroindole-2-carboxylate - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- 1H-indole-2,3-dione, 7-chloro-1-methyl- - Optional[1H NMR] - Spectrum. SpectraBase.

Sources

- 1. nmr.ceitec.cz [nmr.ceitec.cz]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. studysmarter.co.uk [studysmarter.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. CASCADE [nova.chem.colostate.edu]

- 9. CASPRE [caspre.ca]

- 10. docs.nrel.gov [docs.nrel.gov]

- 11. Visualizer loader [nmrdb.org]

- 12. mdpi.com [mdpi.com]

- 13. rsc.org [rsc.org]

- 14. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 15. rsc.org [rsc.org]

- 16. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]

- 17. pubs.acs.org [pubs.acs.org]

mass spectrometry fragmentation of ethyl 7-chloro-1H-indole-2-carboxylate

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of Ethyl 7-Chloro-1H-indole-2-carboxylate

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Mass spectrometry (MS) stands as a paramount analytical technique, offering unparalleled sensitivity and structural information from minute sample quantities. The true power of MS, however, is realized not just in the determination of molecular weight but in the systematic interpretation of fragmentation patterns. These patterns, akin to a molecular fingerprint, provide a detailed roadmap of a compound's architecture.

This guide provides a detailed examination of the mass spectrometric behavior of Ethyl 7-Chloro-1H-indole-2-carboxylate, a halogenated indole ester. Indole derivatives are a critical class of heterocyclic compounds, forming the scaffold for numerous pharmaceuticals and biologically active molecules.[1] Understanding their fragmentation is therefore not merely an academic exercise but a practical necessity for researchers in medicinal chemistry, pharmacokinetics, and metabolomics. We will explore the fragmentation pathways under both high-energy Electron Ionization (EI) and softer Electrospray Ionization (ESI) conditions, providing a predictive framework grounded in established chemical principles.

The Analyte: Molecular Structure and Properties

Ethyl 7-chloro-1H-indole-2-carboxylate is characterized by a bicyclic indole core, substituted with a chlorine atom at the 7-position and an ethyl carboxylate group at the 2-position. These features dictate its fragmentation behavior.

-

Chemical Formula: C₁₁H₁₀ClNO₂

-

Average Molecular Weight: 223.65 g/mol

-

Monoisotopic Molecular Weight: 223.0400 g/mol

The presence of a chlorine atom is a key diagnostic feature in mass spectrometry, as it will produce a characteristic isotopic pattern for any chlorine-containing fragment, with the ³⁷Cl isotope peak (M+2) appearing at approximately one-third the intensity of the ³⁵Cl peak (M).

Sources

An In-depth Technical Guide to the Solubility of Ethyl 7-chloro-1H-indole-2-carboxylate in Common Organic Solvents

Abstract

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug candidate from the laboratory to the clinic, solubility is a paramount physicochemical property.[1][2] Poor solubility can lead to a cascade of challenges, including unpredictable in vitro results, diminished in vivo efficacy, and complex formulation requirements.[1][2] Ethyl 7-chloro-1H-indole-2-carboxylate, as a member of the indole class of compounds, is of significant interest due to the prevalence of the indole scaffold in numerous therapeutic agents.[3][4] Understanding its solubility profile in a range of common organic solvents is therefore a crucial first step in its potential development pathway. This guide will equip the researcher with the necessary knowledge and methodologies to thoroughly characterize the solubility of this and similar molecules.

Physicochemical Properties of Ethyl 7-chloro-1H-indole-2-carboxylate

While experimental data for ethyl 7-chloro-1H-indole-2-carboxylate is sparse, we can infer some of its properties based on its structure and data from analogous compounds.

-

Molecular Formula: C₁₁H₁₀ClNO₂

-

Molecular Weight: 223.65 g/mol [5]

-

Structure: The molecule consists of a chlorinated indole ring system with an ethyl carboxylate group at the 2-position.

-

Polarity: The presence of the N-H group in the indole ring and the carbonyl group (C=O) in the ester functionality introduces polarity and the capacity for hydrogen bonding.[6][7] The chlorine atom and the aromatic rings contribute to its overall lipophilicity. The interplay of these features will dictate its solubility in various solvents.

-

Melting Point & Boiling Point: Not available in cited literature.[8]

Theoretical Framework: The Science of Dissolution

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility.[9][10][11][12] This principle is rooted in the intermolecular forces between solute and solvent molecules. For ethyl 7-chloro-1H-indole-2-carboxylate to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.

The Influence of Polarity

Solvents can be broadly categorized as polar or non-polar.[10][13]

-

Polar Solvents: These solvents, such as water, alcohols, and DMSO, have significant dipole moments and can engage in strong dipole-dipole interactions and hydrogen bonding.

-

Non-polar Solvents: Solvents like hexane and toluene have low dielectric constants and interact primarily through weaker van der Waals forces.[12]

Given its structure, ethyl 7-chloro-1H-indole-2-carboxylate is expected to exhibit moderate polarity. The N-H and C=O groups will favor interactions with polar solvents, while the chlorinated benzene ring and the ethyl group will favor non-polar environments.

The Role of Hydrogen Bonding

The N-H group of the indole ring can act as a hydrogen bond donor, while the carbonyl oxygen of the ester can act as a hydrogen bond acceptor.[6][7][14] Solvents that can participate in hydrogen bonding (protic solvents like alcohols and aprotic hydrogen bond acceptors like acetone) are likely to be effective at solvating this molecule. The ability to form strong intermolecular hydrogen bonds with a solvent can significantly enhance solubility.[14]

Experimental Determination of Solubility: A Practical Guide

Accurate determination of solubility requires robust and reproducible experimental methods. The "gold standard" for measuring thermodynamic equilibrium solubility is the shake-flask method .[15][16]

The Equilibrium Shake-Flask Method

This method is based on achieving a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute.[15]

Experimental Protocol:

-

Preparation: Add an excess amount of solid ethyl 7-chloro-1H-indole-2-carboxylate to a series of vials, each containing a known volume of a different organic solvent. The presence of excess solid is crucial to ensure saturation.[15]

-

Equilibration: Seal the vials and agitate them at a constant temperature using a shaker or rotator. Equilibration time is critical and can range from 24 to 72 hours to ensure the system has reached a thermodynamic equilibrium.[2]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to sediment.[15] Alternatively, centrifuge the samples to ensure clear separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution).

-

Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of ethyl 7-chloro-1H-indole-2-carboxylate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2][17]

Diagram of the Shake-Flask Solubility Determination Workflow:

Caption: Interplay of solute and solvent properties on solubility.

Conclusion

While direct, quantitative solubility data for ethyl 7-chloro-1H-indole-2-carboxylate is not currently published, this guide provides a robust framework for its experimental determination and theoretical understanding. By applying the principles of "like dissolves like," considering the roles of polarity and hydrogen bonding, and employing the detailed shake-flask and HPLC-UV methodologies outlined, researchers can confidently and accurately characterize the solubility profile of this important molecule. [9][10]This foundational knowledge is indispensable for advancing its potential in drug discovery and development, enabling informed decisions on formulation, purification, and in vitro assay design.

References

- Vertex AI Search. (n.d.). Solubility and Polarity.

- Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Homework.Study.com. (n.d.). How does polarity affect solubility?.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- NIH. (n.d.). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.

- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.

- Reddit. (2022, December 27). ELI5 the polarity of solvents and how it affects solubility.

- YouTube. (2025, December 17). How Does Solvent Polarity Impact Compound Solubility?.

- NIH. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note.

- A review of methods for solubility determination in biopharmaceutical drug characterization. (n.d.).

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- ACS Omega. (2025, April 9). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method.

- Technobis Crystallization Systems. (2018, October 16). Modeling approaches to increase the efficiency of Clear-Point-Based solubility characterization.

- PubMed. (n.d.). Development and Validation of an HPLC Method for the Simultaneous Quantification of indole-3-carbinol Acetate, indole-3-carbinol, and 3,3'-diindolylmethane in Mouse Plasma, Liver, and Kidney Tissues.

- ACS Publications. (n.d.). Solubility Determination from Clear Points upon Solvent Addition.

- Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. (n.d.).

- ChemSynthesis. (2025, May 20). ethyl 7-chloro-1H-indole-2-carboxylate.

- ResearchGate. (2025, August 7). Solubility Determination from Clear Points upon Solvent Addition.

- PubMed. (n.d.). Hydrogen bonding interactions between indole and benzenoid-pi-bases.

- MDPI. (n.d.). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction.

- PubMed Central. (n.d.). Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes.

- Chemistry LibreTexts. (2022, August 28). UV-Visible Spectroscopy.

- The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. (2025, April 5).

- ACS Publications. (2020, July 7). Structure and Morphology of Indole Analogue Crystals.

- Jurnal UPI. (2021, June 13). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds.

- PubChem. (n.d.). Ethyl 6-chloroindole-2-carboxylate.

- PubMed Central. (n.d.). Ethyl 1H-indole-2-carboxylate.

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethyl 6-chloroindole-2-carboxylate | C11H10ClNO2 | CID 7015027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Hydrogen bonding interactions between indole and benzenoid-pi-bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. homework.study.com [homework.study.com]

- 11. reddit.com [reddit.com]

- 12. m.youtube.com [m.youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. al-kindipublisher.com [al-kindipublisher.com]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. tandfonline.com [tandfonline.com]

- 17. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of ethyl 7-chloro-1H-indole-2-carboxylate

An In-depth Technical Guide to Ethyl 7-chloro-1H-indole-2-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl 7-chloro-1H-indole-2-carboxylate (CAS No. 43142-64-9) is a halogenated derivative of the indole heterocyclic system, a core scaffold in a vast array of natural products and pharmacologically active compounds. The indole ring itself is a privileged structure in medicinal chemistry, and the introduction of a chlorine atom at the 7-position significantly modulates the molecule's electronic properties and steric profile. This modification provides a valuable handle for synthetic chemists and can influence the compound's biological activity and metabolic stability.

This technical guide provides a comprehensive overview of the known , intended for researchers, scientists, and professionals in drug development and organic synthesis. While experimental data for this specific isomer is limited in some areas, this document synthesizes available information, draws logical inferences from closely related analogues, and outlines key experimental protocols.

Physicochemical Properties

Table 1: Summary of Physicochemical Properties

| Property | Value | Source / Comment |

| IUPAC Name | ethyl 7-chloro-1H-indole-2-carboxylate | --- |

| CAS Number | 43142-64-9 | [1][2] |

| Molecular Formula | C₁₁H₁₀ClNO₂ | [3] |

| Molecular Weight | 223.66 g/mol | [3] |

| Appearance | Light yellow or pale yellow solid | Based on synthetic reports[4] |

| Melting Point | Not available | [3]. For comparison, ethyl 5-chloroindole-2-carboxylate melts at 166-168 °C[5] and the parent ethyl indole-2-carboxylate melts at 122-125 °C.[6] |

| Boiling Point | Not available | [3] |

| Density | Not available | [3] |

| Solubility | Predicted to be soluble in common organic solvents (e.g., ethanol, ethyl acetate, acetone, dichloromethane, chloroform) and poorly soluble in water. | Based on chemical structure. |

Spectroscopic Characterization

Detailed experimental spectra for ethyl 7-chloro-1H-indole-2-carboxylate are not widely published. However, based on the known spectra of its isomers and parent compound, a reliable prediction of its key spectroscopic features can be made.

-

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the ethyl group, the indole N-H proton, and the aromatic protons.

-

Ethyl Group: A quartet around 4.4 ppm (O-CH₂) and a triplet around 1.4 ppm (CH₃).

-

Aromatic Protons: Three protons on the benzene portion of the indole ring (at C4, C5, and C6) would appear in the aromatic region (approx. 7.0-7.8 ppm), with splitting patterns dictated by their coupling. The proton at C3 on the pyrrole ring would likely appear as a singlet or a narrow doublet further downfield in the aromatic region.

-

N-H Proton: A broad singlet, typically downfield (> 8.5 ppm), which is exchangeable with D₂O.

-

-

¹³C NMR Spectroscopy (Predicted): The carbon spectrum will be characterized by signals for the ester, the aromatic carbons, and the ethyl group.

-

Carbonyl Carbon: A signal around 160-165 ppm.

-

Aromatic/Heterocyclic Carbons: Multiple signals in the 100-140 ppm range. The carbon bearing the chlorine (C7) would be shifted, and its precise chemical shift is a key identifier. For comparison, the ¹³C NMR data for the 5-chloro isomer is available.[5]

-

Ethyl Group: Signals for the O-CH₂ (approx. 61 ppm) and CH₃ (approx. 14 ppm) carbons.

-

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion (M⁺) peak at m/z 223. A characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be definitive proof of the compound's composition. Major fragmentation would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ester group.

-

Infrared (IR) Spectroscopy (Predicted):

-

N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band for the ester carbonyl group, typically in the range of 1680-1710 cm⁻¹.

-

C=C Stretches: Aromatic ring stretches in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong signal for the ester C-O bond around 1250-1300 cm⁻¹.

-

C-Cl Stretch: A signal in the fingerprint region, typically 600-800 cm⁻¹.

-

Chemical Properties and Reactivity

The reactivity of ethyl 7-chloro-1H-indole-2-carboxylate is governed by its three primary functional components: the indole nucleus, the ethyl ester, and the chloro-substituent.

-

Indole Nucleus: The indole ring is an electron-rich aromatic system. It is susceptible to electrophilic substitution, which typically occurs at the C3 position. The presence of the electron-withdrawing ester at C2 and the chloro group at C7 will deactivate the ring compared to unsubstituted indole, but reactions like formylation, acylation, or halogenation at C3 are still feasible.

-